

A Guide to the Spectroscopic Characterization of 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid

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Compound of Interest

Compound Name: 4-(4-Chlorophenyl)cyclohexanecarboxylic acid
CAS No.: 95233-37-7
Cat. No.: B104294

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Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for **trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid** (CAS No: 49708-81-8), a key intermediate in pharmaceutical synthesis, notably for the production of the antimalarial drug Atovaquone.^{[1][2]} Intended for researchers, analytical scientists, and professionals in drug development, this document details the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By elucidating the correlation between molecular structure and spectral features, this guide serves as a practical reference for identity confirmation, purity assessment, and quality control. Methodologies are presented with an emphasis on the underlying scientific principles to empower users to not only verify the compound's structure but also to troubleshoot potential analytical challenges.

Introduction: The Analytical Imperative

trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid is a bifunctional organic molecule featuring a substituted cyclohexane ring and a chlorophenyl moiety. Its precise molecular structure, including its trans stereochemistry, is critical to its function as a synthetic precursor.^[1] In a drug development context, unambiguous structural confirmation is a non-negotiable aspect of quality assurance. Spectroscopic techniques provide a powerful, non-destructive suite of tools to probe the molecular architecture and confirm the identity and purity of such intermediates.

This guide moves beyond a simple recitation of data. As a senior application scientist, the objective is to provide a framework for logical inquiry, demonstrating how Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) collectively provide a self-validating system for structural elucidation. We will explore not just what the characteristic signals are, but why they manifest in a particular way, a crucial step for robust scientific interpretation.

Molecular Structure and Spectroscopic Correlation

The core of spectroscopic analysis lies in understanding how different parts of the molecule interact with various forms of electromagnetic energy. The key structural features of **trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid** that we aim to confirm are:

- Carboxylic Acid Group (-COOH): The source of highly characteristic IR and NMR signals.
- 4-Chlorophenyl Group: A parasubstituted aromatic ring, which imparts specific patterns in NMR and MS.
- Cyclohexane Ring: A saturated aliphatic ring whose protons will have distinct chemical environments.

- **trans-Stereochemistry:** The relative orientation of the chlorophenyl and carboxylic acid groups on the cyclohexane ring, which influences the NMR spectrum.

Caption: Molecular structure of **4-(4-Chlorophenyl)cyclohexanecarboxylic acid**.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is the cornerstone for identifying functional groups. The principle rests on the absorption of infrared radiation by molecules, which excites vibrations (stretching, bending) in their chemical bonds. The frequency of absorption is characteristic of the bond type and its environment.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- **Sample Preparation:** Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (typically diamond or germanium).
- **Data Acquisition:** Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- **Spectrum Collection:** Collect the spectrum, typically over a range of 4000–400 cm^{-1} . An average of 16 or 32 scans is usually sufficient to obtain a high signal-to-noise ratio.
- **Background Subtraction:** A background spectrum of the clean, empty ATR crystal must be collected and automatically subtracted from the sample spectrum.

Data Interpretation and Analysis

The IR spectrum of a carboxylic acid is dominated by the highly characteristic absorptions of the -COOH group.^[3] Due to strong intermolecular hydrogen bonding, carboxylic acids typically exist as dimers in the solid state, which significantly influences the spectrum.^[4]^[5]

Wavenumber (cm ⁻¹)	Vibration Type	Interpretation and Scientific Rationale
~3300–2500	O–H stretch (Carboxylic Acid)	This is the most recognizable feature. It appears as a very broad and strong absorption band.[4][6] Its breadth is a direct consequence of the strong hydrogen bonding in the dimeric structure, which creates a continuum of O-H bond energies.[3] This band often overlaps with the C-H stretching frequencies.[7]
~3050–3000	C–H stretch (Aromatic)	Sharp, medium-intensity peaks corresponding to the C-H bonds on the chlorophenyl ring.
~2950–2850	C–H stretch (Aliphatic)	Sharp, strong peaks from the C-H bonds of the cyclohexane ring. These are often seen superimposed on the broad O-H band.[5]
~1725–1690	C=O stretch (Carboxylic Acid)	A very strong and sharp absorption.[3] Its position in this range is characteristic of a hydrogen-bonded dimer of a saturated carboxylic acid.[4][6] The absence of conjugation with the carbonyl group keeps the frequency from shifting lower.
~1600, ~1490	C=C stretch (Aromatic)	Two medium-intensity bands characteristic of the phenyl ring.
~1320–1210	C–O stretch (Carboxylic Acid)	A strong band, coupled with O-H in-plane bending, further confirming the carboxylic acid group.[6]
~1100–1000	C–Cl stretch	A medium to strong absorption indicating the presence of the chloro-substituent on the aromatic ring.
~950–910	O–H bend (Out-of-plane)	A broad, medium-intensity band also associated with the hydrogen-bonded dimer structure.[6]

The presence of all these key bands provides strong, self-validating evidence for the core structure and functional groups of the molecule.
[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides the most detailed structural information, revealing the connectivity and chemical environment of every hydrogen and carbon atom.

Experimental Protocol: ¹H and ¹³C NMR

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm). **Scientist's Note:** DMSO-d₆ is often preferred for carboxylic acids as it reduces the rate of proton exchange, resulting in a more clearly observable -COOH proton signal.[8]

- Instrument Setup: The experiment is performed on a high-field NMR spectrometer (e.g., 400 MHz). The instrument is tuned and shimmed to ensure a homogeneous magnetic field.
- Data Acquisition: Standard pulse sequences are used to acquire the ^1H spectrum, followed by the ^{13}C spectrum.

^1H NMR Data Interpretation (Predicted)

The ^1H NMR spectrum will show distinct signals for the aromatic, aliphatic, and acidic protons.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale for Assignment
-12.0	Broad Singlet	1H	-COOH	The carboxylic acid proton is highly deshielded and appears far downfield.[4] [5] Its signal is often broad due to chemical exchange with trace amounts of water and intermolecular hydrogen bonding.
-7.30	Doublet	2H	Ar-H (ortho to Cl)	These protons are part of an AA'BB' spin system characteristic of a 1,4-disubstituted benzene ring. They are deshielded by the aromatic ring current and the electronegative chlorine atom.
-7.20	Doublet	2H	Ar-H (meta to Cl)	These protons are slightly upfield compared to their ortho counterparts. The coupling constant between these and the ortho protons will be ~8-9 Hz, typical for ortho coupling.
-2.50	Multiplet	1H	Cyclohexyl-H (C1)	The proton at the carbon bearing the carboxylic acid group. Its chemical shift is influenced by the electron-withdrawing effect of the -COOH group.
-2.45	Multiplet	1H	Cyclohexyl-H (C4)	The proton at the carbon bearing the chlorophenyl group. Its chemical shift is influenced by the aromatic ring.
-2.20-1.40	Multiplets	8H	Cyclohexyl-H (C2,3,5,6)	The remaining eight protons on the cyclohexane ring will appear as a series of complex, overlapping multiplets. The distinction between axial and equatorial protons in the rigid chair conformation leads to this complexity.

¹³C NMR Data Interpretation (Predicted)

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Chemical Shift (δ, ppm)	Assignment	Rationale for Assignment
-180–185	-COOH	The carbonyl carbon of a saturated carboxylic acid is significantly deshielded and appears in this characteristic downfield region.[4][5]
-145	Ar-C (ipso, C-Cl)	The aromatic carbon directly attached to the electron-withdrawing chlorine atom.
-132	Ar-C (ipso, C-Cyclohexyl)	The aromatic carbon directly attached to the cyclohexane ring.
-129	Ar-CH (ortho to Cl)	Aromatic CH carbons.
-128	Ar-CH (meta to Cl)	Aromatic CH carbons.
-45	Cyclohexyl-CH (C1)	The carbon attached to the carboxylic acid group.
-43	Cyclohexyl-CH (C4)	The carbon attached to the aromatic ring.
-35, -30	Cyclohexyl-CH ₂ (C2,3,5,6)	The remaining methylene carbons of the cyclohexane ring. Due to the trans geometry, C2/C6 and C3/C5 are chemically equivalent, leading to two distinct signals.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and structural details derived from its fragmentation pattern upon ionization.

Experimental Protocol: Electron Ionization (EI)-MS

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe, and vaporized under high vacuum.
- **Ionization:** The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).
- **Fragmentation:** The high-energy molecular ion is unstable and undergoes fragmentation into smaller, charged fragments and neutral radicals.
- **Mass Analysis:** The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- **Detection:** The ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Data Interpretation and Analysis

The molecular formula is C₁₃H₁₅ClO₂, giving a nominal molecular weight of 238 for the ³⁵Cl isotope and 240 for the ³⁷Cl isotope.

m/z Value	Proposed Fragment	Interpretation and Scientific Rationale
238, 240	$[C_{13}H_{15}ClO_2]^+$	Molecular Ion ($M^{+\bullet}$). The presence of two peaks separated by 2 m/z units with an intensity ratio of approximately 3:1 is the classic isotopic signature for a compound containing one chlorine atom. This is definitive proof of the presence of chlorine.
193, 195	$[M - COOH]^+$	Loss of the carboxylic acid radical (45 Da). This is a very common fragmentation for carboxylic acids, resulting in a carbocation on the cyclohexane ring. The chlorine isotope pattern is retained.
111, 113	$[Cl-C_6H_4]^+$	The chlorophenyl cation. This indicates fragmentation at the bond connecting the cyclohexane and phenyl rings.
83	$[C_6H_{11}]^+$	The cyclohexyl cation, resulting from the cleavage of the bond to the phenyl group and loss of the chlorophenyl radical.
55	$[C_4H_7]^+$	A common fragment from the cleavage of the cyclohexane ring, often resulting from the loss of ethylene.

```

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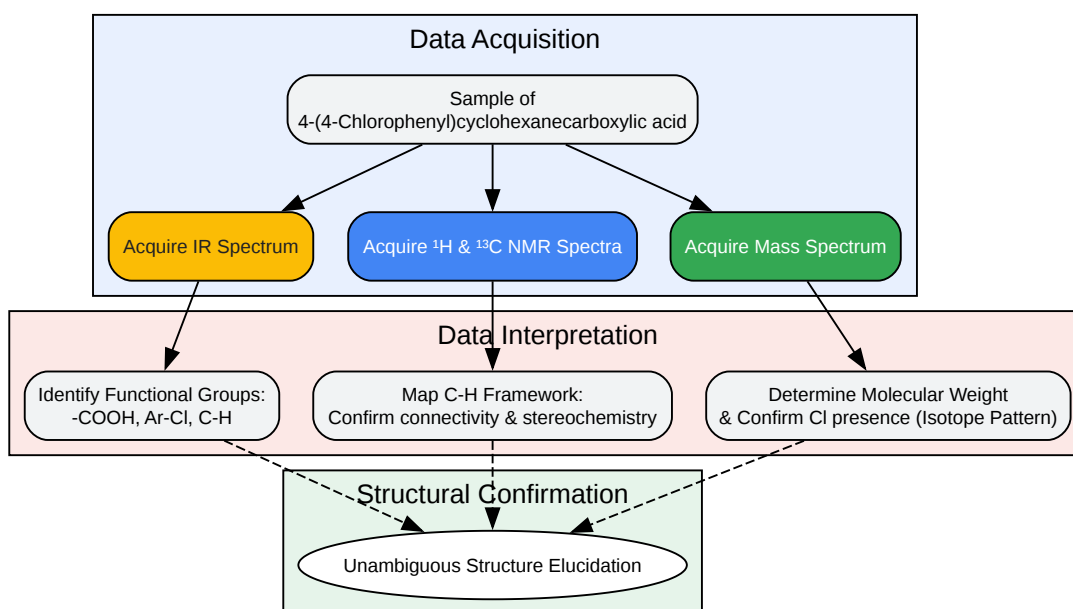
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F1 [label="[C12H15Cl]+ \nm/z = 193/195", fillcolor="#4285F4", fontcolor="#FFFFFF"];
F2 [label="[C6H4Cl]+ \nm/z = 111/113", fillcolor="#34A853", fontcolor="#FFFFFF"];
F3 [label="[C6H11]+ \nm/z = 83", fillcolor="#EA4335", fontcolor="#FFFFFF"];

M -> F1 [label="- •COOH (45 Da)"];
M -> F2 [label="- C7H11O2•"];
M -> F3 [label="- C7H4ClO2•"];
}
    
```

Caption: Predicted major fragmentation pathways for the molecular ion.

Integrated Analysis Workflow

No single technique provides the complete picture. The true power of spectroscopy lies in the integration of data from multiple methods.



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Caption: Workflow for integrated spectroscopic analysis.

By following this workflow, a scientist can confidently confirm the structure of **trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid**. The IR spectrum confirms the presence of the key functional groups. The mass spectrum confirms the molecular weight and the elemental composition (specifically the presence of chlorine). Finally, the NMR spectra provide the definitive carbon-hydrogen framework, confirming the connectivity of all the pieces and providing evidence for the trans stereochemistry. Together, they form a robust, self-validating analytical package.

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